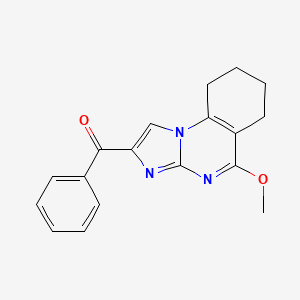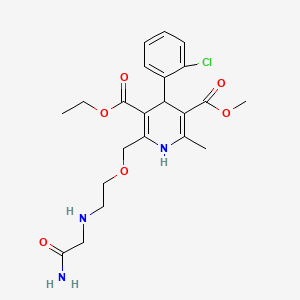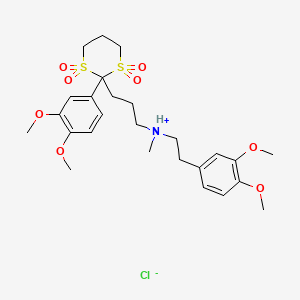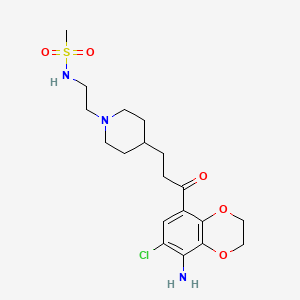
MK-571 sodium
Overview
Description
MK-571 sodium salt: is a potent and selective competitive antagonist of the leukotriene D4 receptor. It is also known for its inhibitory effects on multidrug resistance-associated proteins, specifically ABCC1 and ABCC4 . This compound is widely used in scientific research due to its ability to modulate leukotriene pathways and its role in overcoming multidrug resistance.
Mechanism of Action
Target of Action
MK-571 sodium, also known as this compound salt, is a potent, selective, and competitive antagonist of the CysLT1 receptor . The CysLT1 receptor is a G-protein coupled receptor that mediates the actions of cysteinyl leukotrienes (CysLTs), which are inflammatory mediators produced by cells in response to allergic and inflammatory reactions . This compound is also an inhibitor of the multidrug resistance-associated proteins MRP4 (ABCC4) and MRP1 (ABCC1) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cysteinyl leukotriene pathway. By blocking the CysLT1 receptor, this compound inhibits the effects of LTD4, a potent mediator of inflammation . This leads to a reduction in inflammatory responses, including bronchoconstriction, vascular permeability, and eosinophil recruitment . This compound also inhibits the function of MRP1 and MRP4, which are involved in the efflux of various substrates, including drugs and endogenous compounds .
Pharmacokinetics
It is known to be orally active , suggesting that it is well-absorbed and can reach systemic circulation when administered orally
Result of Action
The inhibition of the CysLT1 receptor by this compound leads to anti-inflammatory and antinociceptive effects . It also shows anti-ischemic effects . By inhibiting MRP1 and MRP4, this compound can potentially affect the disposition of drugs and endogenous compounds that are substrates of these transporters .
Biochemical Analysis
Biochemical Properties
MK-571 sodium interacts with several biomolecules, primarily functioning as a leukotriene D4 (LTD4) receptor antagonist . It has Ki values of 0.22 and 2.1 nM in guinea pig and human lung membranes, respectively . This indicates that this compound has a high affinity for the LTD4 receptor, allowing it to effectively block the actions of LTD4.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used as an efflux inhibitor for monitoring multidrug resistance protein (MRP)-function . It has also been used to assess its effect on cell proliferation and 2D-migration in vitro in various cell lines of glioblastoma multiforme (GBM) .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the LTD4 receptor. As a potent and selective LTD4 antagonist, this compound binds to the LTD4 receptor and prevents the actions of LTD4 . This can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to produce dose-dependent inhibition of antigen-induced dyspnea in conscious sensitized rats
Metabolic Pathways
This compound is involved in the leukotriene pathway due to its role as a LTD4 antagonist
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK-571 sodium salt involves multiple steps, starting with the preparation of the core structure, which includes a quinoline moiety. The key steps involve:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the vinyl group: The quinoline core is then functionalized with a vinyl group through a Heck reaction, using palladium as a catalyst.
Attachment of the phenyl group: The vinyl-quinoline intermediate undergoes a Suzuki coupling reaction with a phenylboronic acid derivative.
Final modifications: The resulting compound is further modified to introduce the dimethylcarbamoyl and dithiaoctanoic acid groups, followed by conversion to the sodium salt form.
Industrial Production Methods: Industrial production of this compound salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst selection: Efficient catalysts are chosen to minimize side reactions and maximize product yield.
Reaction conditions: Temperature, pressure, and solvent choice are optimized for each step to ensure scalability.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: MK-571 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl and quinoline derivatives.
Scientific Research Applications
MK-571 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study leukotriene pathways and receptor interactions.
Biology: Employed in research on cell signaling, inflammation, and immune responses.
Medicine: Investigated for its potential in treating conditions related to leukotriene-mediated pathways, such as asthma and allergic reactions.
Comparison with Similar Compounds
Montelukast sodium: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar applications.
Pranlukast: Used for its anti-inflammatory properties in respiratory conditions.
Uniqueness of MK-571 Sodium Salt:
Selectivity: this compound salt is highly selective for the leukotriene D4 receptor, with minimal effects on other leukotriene receptors.
Dual Action: It not only antagonizes leukotriene receptors but also inhibits multidrug resistance-associated proteins, making it a valuable tool in research on drug resistance
Properties
IUPAC Name |
sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-AAGWESIMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046358 | |
| Record name | MK-571 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115103-85-0 | |
| Record name | Verlukast sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-571 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-571 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4238L635XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







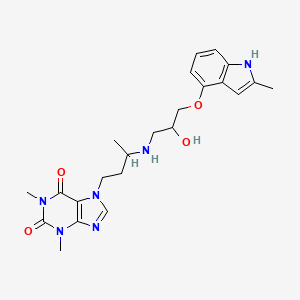
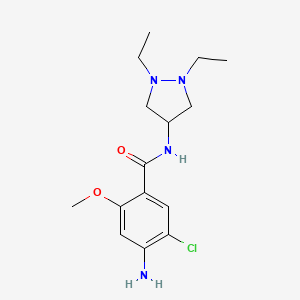
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


